molecular formula C20H18N2O4 B3861717 1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione

1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3861717
M. Wt: 350.4 g/mol
InChI Key: UOPIPCOLXDJSSQ-UHFFFAOYSA-N
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Description

1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound belonging to the diazinane family This compound is characterized by its unique structure, which includes a benzoyl group, an ethyl group, a methyl group, and a phenyl group attached to a diazinane ring

Preparation Methods

The synthesis of 1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione involves several steps. One common synthetic route includes the reaction of benzoyl chloride with an appropriate diazinane derivative under controlled conditions. The reaction typically requires a catalyst, such as anhydrous aluminum chloride, and is carried out at low temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yield .

Chemical Reactions Analysis

1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

    1-Benzoyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: This compound lacks the ethyl group present in this compound, which may result in different chemical and biological properties.

    1-Benzoyl-5-ethyl-3-methyl-1,3-diazinane-2,4,6-trione: This compound lacks the phenyl group, which may affect its reactivity and applications.

    1-Benzoyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione: This compound lacks the methyl group, which may influence its stability and biological activity.

Properties

IUPAC Name

1-benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-20(15-12-8-5-9-13-15)17(24)21(2)19(26)22(18(20)25)16(23)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPIPCOLXDJSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzoyl-5-ethyl-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione

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